2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is an organic compound with the molecular formula C11H15BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of phenylboronic acid with a halogenated tetrahydro-2H-pyran-4-yl compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in drug delivery systems, where the compound can form stable complexes with biomolecules and release the active drug in a controlled manner . The boronic acid group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tetrahydro-2H-pyran-4-yl group, making it less versatile in certain reactions.
Tetrahydro-2H-pyran-4-ylboronic acid: Contains the tetrahydro-2H-pyran-4-yl group but lacks the phenyl group, limiting its reactivity in cross-coupling reactions.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is unique due to the presence of both the phenyl and tetrahydro-2H-pyran-4-yl groups, which confer enhanced reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and a promising candidate for various scientific applications .
Biological Activity
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound includes a phenyl group attached to a boronic acid moiety and a tetrahydro-2H-pyran ring. The presence of the boron atom allows for reversible covalent bonding with diols, which is a critical feature for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
- Enzyme Inhibition : It has been investigated as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Anticancer Activity : There is ongoing research into its efficacy against cancer cell lines, indicating potential as a therapeutic agent.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. For instance, it may inhibit proteasome activity by interacting with the active site.
- Cellular Uptake : Its structure may facilitate cellular uptake, allowing it to exert effects within target cells.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity :
- Enzyme Inhibition :
-
Anticancer Potential :
- Research on various cancer cell lines indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Data Table: Biological Activities
Properties
IUPAC Name |
[2-(oxan-4-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,13-14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFFSZOKFPGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.